1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide
CAS No.: 1797730-50-7
Cat. No.: VC4804509
Molecular Formula: C12H11N3O4S
Molecular Weight: 293.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797730-50-7 |
|---|---|
| Molecular Formula | C12H11N3O4S |
| Molecular Weight | 293.3 |
| IUPAC Name | 1-(1,2-benzoxazol-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C12H11N3O4S/c1-8-6-12(19-13-8)15-20(16,17)7-10-9-4-2-3-5-11(9)18-14-10/h2-6,15H,7H2,1H3 |
| Standard InChI Key | HBIPTNDSWUPSCA-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is formally named 1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide, reflecting its two heterocyclic moieties: a benzo[d]isoxazole ring and a 3-methylisoxazole group linked via a methanesulfonamide bridge. Its molecular formula is C₁₂H₁₁N₃O₄S, with a molecular weight of 293.30 g/mol . The IUPAC name confirms the substitution pattern: the benzoisoxazol-3-yl group attaches to the sulfonamide’s methylene carbon, while the 3-methylisoxazol-5-yl group occupies the nitrogen’s para position .
Structural Features and Conformational Analysis
X-ray crystallography data for analogous sulfonamides reveal that the benzo[d]isoxazole ring adopts a planar conformation, with the isoxazole oxygen and nitrogen atoms participating in intramolecular hydrogen bonding. The methylisoxazole group exhibits slight puckering, with a dihedral angle of 84.65° relative to the benzoisoxazole plane, as observed in structurally related compounds . The sulfonamide linker (SO₂NH) adopts a staggered conformation, minimizing steric clashes between the heterocycles .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 293.30 g/mol | |
| Dihedral Angle | 84.65° | |
| Bond Length (S=O) | 1.43 Å | |
| Torsion Angle (C-S-N-C) | 112.3° |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a three-step protocol derived from zonisamide production methodologies :
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Sulfonation: Benzo[d]isoxazol-3-ylmethane is treated with chlorosulfonic acid to yield benzo[d]isoxazol-3-yl-methanesulfonyl chloride.
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Amination: The sulfonyl chloride reacts with 3-amino-5-methylisoxazole in the presence of triethylamine, forming the sulfonamide bond.
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Purification: Crude product is recrystallized from ethanol/water (3:1 v/v), achieving >98% purity .
Critical Process Parameters
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Temperature Control: Sulfonation requires strict maintenance at −10°C to prevent side reactions .
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Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .
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Catalysis: Triethylamine (10 mol%) accelerates the amination step by scavenging HCl .
Table 2: Synthetic Yield Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | −5 | −15 | −10 |
| Reaction Time (h) | 4 | 6 | 5 |
| Yield (%) | 72 | 85 | 91 |
Physicochemical Properties
Solubility and Partition Coefficients
Experimental data indicate moderate aqueous solubility (2.1 mg/mL at 25°C) and a logP value of 1.8, suggesting balanced hydrophilicity-lipophilicity. The compound follows the "Rule of Three" for drug-like molecules, with molecular weight <300 and hydrogen bond acceptors ≤3 .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 168–171°C and decomposition onset at 210°C. Thermogravimetric analysis (TGA) confirms <1% weight loss below 150°C, indicating suitability for high-temperature processing .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 3-methylisoxazole with a phenyl group (as in PubChem CID 90624585) reduces anticonvulsant activity by 40%, highlighting the importance of the methylisoxazole’s electron-withdrawing properties .
Table 3: Bioactivity Comparison
| Compound | IC₅₀ (μM) | logP |
|---|---|---|
| Target Compound | 18.7 | 1.8 |
| N-(3-Methylphenyl) Analog | 26.4 | 2.3 |
| Benzoisoxazole-sulfamoyl Chloride | N/A | 0.9 |
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